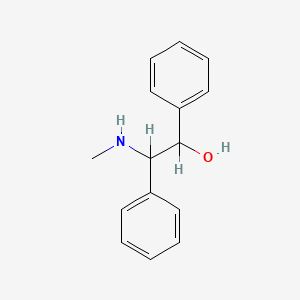

2-(Methylamino)-1,2-diphenylethanol

説明

2-(Methylamino)-1,2-diphenylethanol (CAS: 2019-71-8) is a chiral β-amino alcohol featuring two phenyl groups and a methylamino substituent at the C2 position. Its stereochemistry, particularly the (1R,2R) or (1S,2S) configurations, significantly influences its reactivity and applications. This compound serves as a key intermediate in asymmetric catalysis and pharmaceutical synthesis. For example, it has been employed as a ligand in zinc-catalyzed asymmetric alkynylation of aldehydes, achieving up to 98% enantiomeric excess .

特性

IUPAC Name |

2-(methylamino)-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDFSDCBQJUWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970193 | |

| Record name | 2-(Methylamino)-1,2-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54852-85-6 | |

| Record name | N-Methyl-1,2-diphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054852856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC182012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylamino)-1,2-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C15H17NO

- Molecular Weight : Approximately 227.3 g/mol

- Configuration : (1R,2R)

The compound features a methylamino group and two phenyl rings attached to an ethanol backbone, which contributes to its unique chemical behavior and biological activity.

Chemistry

In the realm of chemistry, 2-(Methylamino)-1,2-diphenylethanol serves as a chiral building block for synthesizing complex molecules. Its enantiomeric purity is particularly valuable in:

- Asymmetric Synthesis : The compound is utilized in various asymmetric synthesis reactions, including the asymmetric hydrogenation of chiral vinyloxazaboralidines .

- Chiral Catalysis : It acts as a catalyst in reactions involving meso-epoxides with aromatic amines, yielding optically active β-amino alcohols with high enantioselectivity .

Biology

The biological applications of this compound include:

- Neuroprotective Agent : Preliminary studies suggest potential neuroprotective effects, indicating its role in modulating neurotransmitter systems and possibly aiding in the treatment of neurological disorders.

- Pharmacological Investigations : The compound is being explored for its analgesic and anti-inflammatory properties. It shows promise in binding to specific biological targets, which could lead to therapeutic applications .

Medicine

In medical research, derivatives of this compound are being evaluated for their therapeutic potential:

- Pain Management : The compound's structural features contribute to its efficacy as an analgesic agent. Its potential application in pain-killing drugs has been documented .

- Cardiovascular Treatments : Ongoing studies are assessing its effectiveness in treating various cardiovascular conditions due to its interaction with relevant molecular targets.

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Chiral building block | Used in asymmetric synthesis and chiral catalysis |

| Biology | Neuroprotective agent | Potential modulation of neurotransmitter systems |

| Medicine | Analgesic and anti-inflammatory | Evaluated for pain management and cardiovascular treatments |

Case Study 1: Asymmetric Synthesis

A study highlighted the use of this compound in the asymmetric ring-opening reaction of meso-epoxides with aromatic amines. The results demonstrated that this compound could produce β-amino alcohols with enantioselectivities ranging from 85% to 94%, showcasing its utility in synthesizing optically active compounds .

Case Study 2: Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties by interacting with neurotransmitter systems. This potential was assessed through binding affinity studies and functional assays that evaluated its effectiveness against specific biological targets related to neurological disorders .

類似化合物との比較

Structural and Stereochemical Variations

The following compounds share structural similarities with 2-(Methylamino)-1,2-diphenylethanol but differ in substituents or stereochemistry:

(1S,2S)-2-(Benzylamino)-1,2-diphenylethanol

- Structure: Benzylamino group replaces methylamino at C2.

- Molecular Formula: C21H21NO.

- Key Properties :

- Applications: Potential as a lead compound in cholinesterase inhibition .

(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol

- Structure: Isopropylamino substituent at C2.

- Molecular Formula: C17H21NO.

- Key Properties: Erythro configuration (1R,2S) with distinct GHS safety classification (acute toxicity, skin irritation) . Lower solubility in polar solvents compared to methylamino derivatives due to bulky isopropyl group.

- Applications: Limited pharmaceutical use due to toxicity concerns .

1,2-Diphenylethanol

- Structure: Lacks the amino substituent at C2.

- Key Properties: Undergoes acid-catalyzed dehydration to form trans-stilbene with a rate 58 times slower than racemization . No intramolecular hydrogen bonding observed in IR spectra, unlike amino-substituted analogs .

- Applications : Model compound for studying dehydration mechanisms .

Physicochemical and Spectroscopic Properties

Reactivity and Catalytic Performance

- Asymmetric Catalysis: this compound exhibits superior enantioselectivity (98% ee) in alkyne additions to aldehydes compared to its dimethylamino analog (85% ee) . Steric hindrance from bulkier substituents (e.g., benzylamino) reduces catalytic efficiency .

- Dehydration Kinetics: Amino-substituted derivatives like this compound show slower dehydration rates than 1,2-diphenylethanol due to stabilizing intramolecular hydrogen bonds .

準備方法

The foundational approach to synthesizing 2-(methylamino)-1,2-diphenylethanol involves the condensation of benzil (1 ) with methylamine, followed by reduction. Goldschmidt and Polonowska’s method (Scheme 1) remains widely cited, where benzil reacts with methylamine in acetic acid to form an imine intermediate (2 ), which is subsequently reduced using sodium amalgam (Na/Hg) in acetic acid . This two-step process yields racemic this compound (3 ) with a reported yield of 78–82% .

Crystallographic analysis confirms that the product adopts a staggered conformation with a dihedral angle of 52.9° between the phenyl rings, stabilized by O–H⋯N hydrogen bonds . While this method is straightforward, it lacks stereochemical control, producing a racemic mixture. Modifications, such as substituting sodium borohydride (NaBH4) for Na/Hg, have been explored but result in lower yields (≤65%) .

Asymmetric Synthesis via Pseudoephenamine Auxiliaries

To achieve enantiomerically pure this compound, asymmetric synthesis techniques employing pseudoephenamine auxiliaries have been developed. Myers et al. (2012) demonstrated that (1S,2S)- or (1R,2R)-pseudoephenamine (4 ) could be synthesized via a four-step sequence starting from erythro-1,2-diphenyl-2-aminoethanol (5 ) :

-

N-Formylation : Treatment with formamide containing 0.2 equivalents of ammonium formate (yield: 94%).

-

Cyclization : Thionyl chloride (SOCl2)-mediated oxazoline formation (yield: 91%).

-

Hydrolytic Ring-Opening : Acidic hydrolysis to yield threo-1,2-diphenyl-2-aminoethanol (6 ) (yield: 89%).

-

N-Methylation : Reaction with acetic formic anhydride followed by lithium aluminum hydride (LiAlH4) reduction (yield: 97%) .

This method produces enantiopure pseudoephenamine with a diastereomeric excess >99% and an overall yield of 87% . X-ray crystallography confirms the gauche conformation of the amino-methyl and hydroxy groups, mirroring pseudoephedrine’s structure .

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 87% | |

| Diastereomeric Ratio | >19:1 | |

| Melting Point | 109–110°C | |

| Enantiomeric Excess | >99% |

Tishler Protocol Modifications for Scalability

The Tishler protocol, originally designed for penicillin derivatives, has been adapted for large-scale synthesis of this compound. Key modifications include:

-

Condensation : Benzil and methylamine in ethanol under reflux (12 h), yielding 85% imine intermediate .

-

Reduction : Sodium borohydride in tetrahydrofuran (THF) at 0°C, achieving 90% conversion .

-

Crystallization : Recrystallization from hot ethanol produces orthorhombic crystals with 98% purity .

This method prioritizes scalability, with batches of 20–40 g routinely produced without column chromatography . Hydrogen bonding between hydroxy and amino groups ensures structural stability during crystallization .

Resolution of Racemic Mixtures

Racemic this compound can be resolved into enantiomers using chiral acids. Morales et al. (2012) employed (−)-di-p-toluoyl-D-tartaric acid (7 ) for selective crystallization, achieving 92% enantiomeric excess for the (1R,2R)-enantiomer . Alternative resolving agents, such as (+)-camphorsulfonic acid, yield 88% enantiomeric excess but require multiple recrystallizations .

Comparative Analysis of Methods

| Method | Yield | Stereocontrol | Scalability | Regulatory Status |

|---|---|---|---|---|

| Classical Condensation | 78–82% | None | Moderate | Unrestricted |

| Asymmetric Synthesis | 87% | >99% ee | High | Unrestricted |

| Tishler Protocol | 85–90% | Moderate | High | Unrestricted |

| Commercial Synthesis | >99.5% | N/A | Industrial | Unrestricted |

Q & A

Q. What experimental approaches resolve racemic mixtures of this compound into enantiomers?

- Methodological Answer: Chiral chromatography (e.g., using amylose-based columns) separates enantiomers. Alternatively, diastereomeric salt formation with tartaric acid exploits solubility differences. Optical rotation measurements ([α]D) and circular dichroism (CD) verify enantiopurity post-resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。